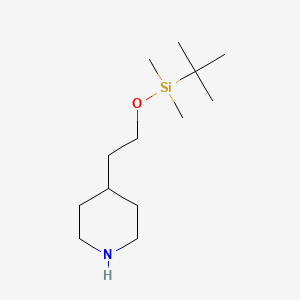

4-Piperidineethanol TBS

説明

Contextualization of Piperidine (B6355638) Scaffolds in Modern Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in a vast array of natural products and synthetic compounds. longdom.orgnih.gov Its prevalence in medicinal chemistry is particularly noteworthy, with piperidine derivatives forming the core of numerous pharmaceuticals across various therapeutic classes, including analgesics, antipsychotics, and antihistamines. ijnrd.orgresearchgate.net The significance of the piperidine scaffold stems from its ability to impart favorable pharmacokinetic properties to drug candidates and its versatile nature, which allows for diverse substitution patterns that can modulate biological activity. longdom.org In 2014, it was reported that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being one of the most common. researchgate.net Beyond pharmaceuticals, piperidine derivatives also find applications as agrochemicals, corrosion inhibitors, solvents, and catalysts in organic synthesis. ijnrd.org

Fundamental Role of 4-Piperidineethanol (B32411) as a Key Precursor in Research Chemistry

4-Piperidineethanol, also known as 4-(2-hydroxyethyl)piperidine, serves as a crucial building block in the synthesis of more complex molecules. scbt.comnih.gov Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary alcohol, makes it a versatile starting material for a variety of chemical transformations. scbt.comkoeichem.com This allows for the introduction of diverse functionalities at either the nitrogen or the oxygen atom, enabling the construction of a wide range of substituted piperidine derivatives. Researchers have utilized 4-piperidineethanol in the development of novel compounds for various applications, including as intermediates for pharmaceuticals and as components in materials science. acs.orgevitachem.com

Academic Research Landscape of TBS-Protected 4-Piperidineethanol

The TBS-protected form of 4-piperidineethanol, scientifically named 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine , is a valuable intermediate in numerous research endeavors. The protection of the hydroxyl group as a TBS ether allows for selective reactions at the piperidine nitrogen without interference from the alcohol functionality.

This protected building block has been utilized in the synthesis of a variety of complex molecules. For instance, it has been a key starting material in diversity-oriented synthesis (DOS) approaches to generate libraries of piperidine-based derivatives for biological screening. mdpi.comresearchgate.net In one such study, the TBS-protected 4-piperidineethanol was a precursor in the synthesis of the bis-piperidine alkaloid (–)-anaferine. mdpi.com The synthesis involved the protection of the hydroxyl group as a TBS ether, followed by a series of transformations including ozonolysis and allylation. mdpi.com

Furthermore, TBS-protected piperidine derivatives are instrumental in the development of novel therapeutic agents. Patent literature reveals the use of related structures in the synthesis of bifunctional compounds for targeted protein degradation and inhibitors of enzymes like SHP2, which are implicated in cancer and immune system regulation. google.comepo.org

The following table provides a summary of the key chemical entities discussed:

| Compound Name | Structure |

| 4-Piperidineethanol | |

| tert-Butyldimethylsilyl (TBS) ether of 4-Piperidineethanol | |

| tert-Butyldimethylsilyl chloride (TBSCl) | |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) |

| Property | Value |

| Molecular Formula | C₁₃H₂₉NOSi |

| Molecular Weight | 243.47 g/mol |

| IUPAC Name | 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine |

| CAS Number | 204580-44-9 |

Note: The data in the table above is computationally generated and may vary slightly between different sources.

Research involving TBS-protected 4-piperidineethanol often includes detailed characterization of intermediates and final products using various spectroscopic techniques. For example, in the synthesis of related compounds, researchers have reported detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, as well as high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the synthesized molecules. sorbonne-universite.fr The characteristic signals in the NMR spectrum for the TBS group, typically a singlet at around 0.9 ppm for the tert-butyl protons and singlets around 0.05-0.1 ppm for the dimethylsilyl protons, are routinely used to confirm its presence in a molecule. thieme-connect.de

Structure

3D Structure

特性

CAS番号 |

204580-44-9 |

|---|---|

分子式 |

C13H29NOSi |

分子量 |

243.46 g/mol |

IUPAC名 |

tert-butyl-dimethyl-(2-piperidin-4-ylethoxy)silane |

InChI |

InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-11-8-12-6-9-14-10-7-12/h12,14H,6-11H2,1-5H3 |

InChIキー |

VMBJKTULOCKQMJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OCCC1CCNCC1 |

正規SMILES |

CC(C)(C)[Si](C)(C)OCCC1CCNCC1 |

製品の起源 |

United States |

Synthetic Methodologies for 4 Piperidineethanol and Its Tbs Protected Derivatives

Enantioselective Approaches to Chiral 4-Piperidineethanol (B32411)

The production of enantiomerically pure chiral piperidines is of significant interest in medicinal chemistry. Several methods have been developed to achieve high enantioselectivity in the synthesis of 4-piperidineethanol.

Chemoenzymatic Kinetic Resolution Strategies

Chemoenzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds. This method often involves the use of lipases to selectively acylate or hydrolyze a racemic mixture, allowing for the separation of enantiomers. mdpi.comdntb.gov.uamdpi.com

A systematic screening of various lipases has been conducted on N-protected piperidine (B6355638) ethanols, with variations in the protecting group (e.g., Fmoc, Boc, Cbz). unimi.it Notably, lipase (B570770) PS and porcine pancreatic lipases (PPL) have demonstrated complementary enantioselectivity, favoring the (R)- and (S)-enantiomers, respectively. unimi.it An optimized protocol has been developed to resolve 2-piperidine ethanol (B145695) into its two enantiomers with high enantiomeric excess (e.e.), achieving 90% e.e. for the (R)-enantiomer and 95% e.e. for the (S)-enantiomer. unimi.it Other enzymes, such as pig liver esterase, have also been utilized for the selective hydrolysis of esters derived from 2-piperidineethanol. smolecule.com

| Enzyme | Substrate | Protecting Group | Selectivity | Enantiomeric Excess (e.e.) |

| Lipase PS | N-protected piperidine ethanol | Boc | (R)-enantiomer | 90% |

| Porcine Pancreatic Lipase (PPL) | N-protected piperidine ethanol | Boc | (S)-enantiomer | 95% |

| Pig Liver Esterase | Esters of 2-piperidineethanol | - | - | - |

Asymmetric Hydrogenation and Other Stereoselective Reductions

Asymmetric hydrogenation is a highly efficient method for producing chiral molecules. ajchem-b.comdiva-portal.org This technique often employs transition metal catalysts, such as rhodium, iridium, and ruthenium, in combination with chiral ligands. ajchem-b.comliverpool.ac.uknih.gov The asymmetric hydrogenation of pyridine (B92270) derivatives is a direct and efficient route to chiral piperidines. liverpool.ac.uk

One approach involves the rhodium-catalyzed asymmetric hydrogenation of enamides, which has been shown to produce chiral amines with excellent enantioselectivities (up to 99% e.e.). nih.gov The configuration of the double bond in the enamide substrate can significantly impact the enantioselectivity of the reaction. nih.gov Another strategy is the asymmetric transfer hydrogenation of pyridinium (B92312) salts, which can be performed using a formic acid/triethylamine (B128534) mixture as the hydrogen source and a rhodium catalyst. dicp.ac.cnresearchgate.net This method has been demonstrated to be scalable. dicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation has also been effectively used for the synthesis of chiral nitrogen-containing compounds. ajchem-b.com For instance, chiral spiro iridium catalysts have achieved enantioselectivities up to 99.9% in the hydrogenation of α-amino ketones to chiral β-amino alcohols. ajchem-b.com

Reductive Synthesis of the Piperidine Core

The construction of the piperidine ring is a fundamental step in the synthesis of 4-piperidineethanol. Reductive methods, particularly the hydrogenation of pyridine precursors, are commonly employed.

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation of pyridine derivatives is a direct and widely used method for synthesizing piperidines. d-nb.infoasianpubs.org This process typically involves the use of heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and ruthenium-based catalysts under hydrogen pressure. smolecule.comd-nb.infoasianpubs.org

The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, in the hydrogenation of 4-phenylpyridine, a rhodium catalyst showed the highest activity, while a palladium catalyst offered a good balance of conversion and selectivity for the desired 4-phenylpiperidine. d-nb.info The use of acidic conditions can promote the selective reduction of the heterocyclic ring in pyridine derivatives with aryl substituents. asianpubs.org A specific example is the hydrogenation of 4-(2-hydroxyethyl)pyridine in acetic acid with a platinum oxide catalyst to yield 2-(piperidin-4-yl)-1-ethanol.

| Catalyst | Substrate | Conditions | Product |

| Platinum Oxide (PtO₂) | 4-(2-hydroxyethyl)pyridine | Acetic acid, 3.3-4 atm H₂ | 2-(Piperidin-4-yl)-1-ethanol |

| Palladium on Carbon (Pd/C) | 4-Phenylpyridine | Ethyl acetate, H₂ | 4-Phenylpiperidine |

| Rhodium on Carbon (Rh/C) | 4-Phenylpyridine | Ethyl acetate, H₂ | 4-Phenylpiperidine |

Regio- and Chemoselective Reduction Techniques

Achieving regio- and chemoselectivity in the reduction of substituted pyridines is crucial for accessing specific piperidine derivatives. The reduction of pyridinium salts with sodium borohydride (B1222165) (NaBH₄) can regioselectively yield 1,2,5,6-tetrahydropyridines. tandfonline.com The outcome of this reaction is highly dependent on the substituents on the phenyl ring, the nitrogen atom, and the pyridyl ring, as well as the reaction temperature. tandfonline.com

Transfer hydrogenation offers another avenue for chemoselective reduction. A rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, can catalyze the transfer hydrogenation of quaternary pyridinium salts to afford either piperidines or 1,2,3,6-tetrahydropyridines in a highly chemoselective manner, depending on the substitution pattern. researchgate.net This reaction is typically conducted in a formic acid/triethylamine mixture. researchgate.net More recently, an iridium-catalyzed transfer hydrogenation protocol using ethanol as a renewable hydrogen source has been developed for the reduction of quinolines and pyridines. rsc.org

Multistep Linear Synthetic Routes to 4-Piperidineethanol

Multistep linear syntheses provide a versatile approach to constructing complex piperidine derivatives. researchgate.netontosight.aiontosight.ai These routes often involve the sequential introduction of functional groups and the construction of the piperidine ring.

One common strategy involves the reduction of a carbonyl group on a pre-formed piperidine ring. For instance, (4-piperidyl)methanol can be synthesized by the reduction of ethyl piperidine-4-carboxylate with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). chemicalbook.com This intermediate can then be further functionalized.

Another approach starts with a pyridine derivative that is later reduced to a piperidine. For example, 4-pyridineethanol (B1362647) can be synthesized by the reduction of methyl isonicotinate (B8489971) using sodium borohydride and lithium chloride. The resulting 4-pyridineethanol can then be hydrogenated to 4-piperidineethanol.

The synthesis of deuterated analogs, such as 1-piperidineethanol-d4, often involves multistep pathways using deuterated building blocks to achieve site-specific deuteration. This highlights the adaptability of multistep syntheses for creating isotopically labeled compounds for specialized studies.

Diversity-Oriented Synthesis (DOS) Approaches Utilizing 4-Piperidineethanol

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology for the creation of structurally diverse small molecule libraries. Unlike target-oriented synthesis (TOS), which focuses on the synthesis of a single, predetermined molecule, DOS aims to efficiently generate a wide range of complex and varied molecular scaffolds. beilstein-journals.org This exploration of chemical space is crucial for identifying novel compounds with unique biological activities. bu.edu The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals, making it an attractive core for DOS strategies. nih.govnih.gov

4-Piperidineethanol, and by extension its tert-butyldimethylsilyl (TBS) protected derivative, represents a valuable and versatile building block for DOS. The inherent structural features of 4-piperidineethanol provide multiple points for diversification. The secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol side chain can be selectively and orthogonally functionalized. Protection of the hydroxyl group as a TBS ether allows for initial modifications to be focused on the piperidine nitrogen, with subsequent deprotection and further derivatization of the alcohol. This strategic functionalization enables the generation of a vast array of structurally distinct molecules from a single, readily available starting material.

A key advantage of using a building block like 4-piperidineethanol in DOS is the ability to introduce complexity and diversity through various synthetic transformations. These can include multicomponent reactions, where three or more reactants combine in a single step to form a complex product, or parallel synthesis, where a core scaffold is systematically reacted with a library of diverse building blocks. rsc.orgbioduro.com

Diversification Strategies for the 4-Piperidineethanol Scaffold

The functional handles of 4-piperidineethanol—the secondary amine and the primary alcohol—serve as the primary sites for introducing molecular diversity. The following sections outline potential synthetic pathways for creating a compound library based on this scaffold.

N-Functionalization of the Piperidine Ring:

The secondary amine of the piperidine ring is readily functionalized through various reactions, including acylation, alkylation, arylation, and sulfonylation. By employing a diverse set of reactants in a parallel synthesis format, a library of N-substituted 4-piperidineethanol derivatives can be rapidly generated. Protection of the hydroxyl group, for instance as a TBS ether, prevents competing reactions and allows for a wider range of reaction conditions to be employed for the N-functionalization step.

Table 1: Illustrative Library of N-Acyl and N-Alkyl 4-Piperidineethanol Derivatives

| Entry | Reagent | Reaction Type | Product Structure |

| 1 | Benzoyl chloride | Acylation | |

| 2 | Acetyl chloride | Acylation | |

| 3 | 4-Fluorobenzyl bromide | Alkylation | |

| 4 | 2-Thiophenecarbonyl chloride | Acylation | |

| 5 | Isopropyl isocyanate | Carbamoylation |

Functionalization of the Hydroxyethyl Side Chain:

Following the initial diversification at the nitrogen atom, the TBS-protected hydroxyl group can be deprotected to reveal the primary alcohol. This alcohol can then undergo a second round of diversification reactions. These include oxidation to the corresponding aldehyde or carboxylic acid, which can then be used in subsequent reactions such as reductive amination or amide coupling. Alternatively, the alcohol can be converted to various esters or ethers.

Table 2: Diversification of the Hydroxyethyl Side Chain

| Starting Material (from Table 1, Entry 1) | Reaction Sequence | Final Product Structure |

| 1. TBAF deprotection2. Dess-Martin periodinane oxidation | ||

| 1. TBAF deprotection2. Mitsunobu reaction with phenol | ||

| 1. TBAF deprotection2. Esterification with acetic anhydride |

Multicomponent Reactions (MCRs):

4-Piperidineethanol and its derivatives are also excellent candidates for use in multicomponent reactions. For instance, the secondary amine can participate in Mannich-type reactions, while the deprotected alcohol could be utilized in Passerini or Ugi reactions after oxidation to the corresponding aldehyde. MCRs are highly efficient in generating molecular complexity and are a cornerstone of modern DOS. nih.govmdpi.com

The strategic application of these and other synthetic methodologies to the 4-piperidineethanol scaffold allows for the systematic exploration of a vast and diverse chemical space, significantly increasing the probability of discovering novel bioactive molecules.

Protecting Group Strategies for the 4 Piperidineethanol Scaffold

Rationale for Hydroxyl Group Protection in Synthetic Sequences

The hydroxyl group of 4-piperidineethanol (B32411), while a key functional handle, can interfere with a multitude of synthetic transformations. Its acidic proton and nucleophilic oxygen can lead to undesired side reactions, diminishing yields and complicating purification processes. bham.ac.uk Therefore, temporary masking or "protection" of this group is often a critical step in a multi-step synthesis. numberanalytics.com

Orthogonal Protecting Group Considerations for Complex Molecular Architectures

In the synthesis of intricate molecules that may feature multiple functional groups, an orthogonal protecting group strategy is essential. bham.ac.ukfiveable.me This approach utilizes protecting groups that can be removed under distinct and specific conditions, without affecting other protecting groups within the same molecule. fiveable.menumberanalytics.com For instance, a molecule might contain both a TBS-protected alcohol and a benzyloxycarbonyl (Cbz)-protected amine. The TBS group can be selectively cleaved using a fluoride (B91410) source, leaving the Cbz group intact, which can later be removed by hydrogenolysis. numberanalytics.com This independent manipulation of protecting groups provides chemists with precise control over the synthetic sequence, which is crucial for building complex structures efficiently. fiveable.me The development of such strategies is critical for the successful synthesis of large, multifunctional molecules like oligosaccharides and various pharmaceuticals. bham.ac.uknumberanalytics.com

Selection Criteria for Silyl (B83357) Ethers in Sterically Demanding Environments

Silyl ethers are a widely employed class of protecting groups for alcohols due to their ease of installation, stability across a range of reaction conditions, and selective removal. masterorganicchemistry.comnumberanalytics.com The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. highfine.com For sterically hindered environments, such as the hydroxyl group in certain conformations of 4-piperidineethanol derivatives, a bulky silyl group like tert-butyldimethylsilyl (TBS) is often preferred. highfine.comthieme-connect.com The significant steric hindrance provided by the tert-butyl group enhances the stability of the resulting silyl ether towards a variety of reagents and conditions, including many that would cleave less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. total-synthesis.comorganic-chemistry.org This increased stability allows for a broader range of chemical transformations to be performed on other parts of the molecule without premature deprotection of the alcohol. total-synthesis.com

Installation of the Tert-Butyldimethylsilyl (TBS) Protecting Group on 4-Piperidineethanol

The process of attaching the TBS group to the hydroxyl function of 4-piperidineethanol, to form 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine, is a well-established transformation in organic synthesis.

Optimized Reaction Conditions for TBS Ether Formation

The formation of a TBS ether from an alcohol is typically achieved by reacting the alcohol with a silylating agent in the presence of a base. wikipedia.org For the protection of 4-piperidineethanol, several optimized conditions have been reported. A common and effective method involves the use of tert-butyldimethylsilyl chloride (TBSCl) as the silylating agent and imidazole (B134444) as a base in a solvent like dimethylformamide (DMF). masterorganicchemistry.comwikipedia.org More reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) can be used, often with a non-nucleophilic base such as 2,6-lutidine, particularly for more hindered alcohols. numberanalytics.comcommonorganicchemistry.com

Optimized Reaction Conditions for TBS Ether Formation

| Silylating Agent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| TBSCl | Imidazole | DMF | Room Temperature | A widely used, reliable method. masterorganicchemistry.comwikipedia.org |

| TBSCl | Imidazole | CH2Cl2 | Room Temperature | Slower than in DMF, but purification is often simpler. wikipedia.org |

| TBSOTf | 2,6-Lutidine | CH2Cl2 | 0 °C to Room Temp | More reactive; suitable for hindered alcohols. numberanalytics.comcommonorganicchemistry.com |

| TBSCl | Triethylamine (B128534) | CH2Cl2 | Room Temperature | A common alternative base. masterorganicchemistry.com |

Chemoselectivity and Steric Influence in TBS Protection

The selective protection of one hydroxyl group in the presence of others is a key challenge in the synthesis of polyhydroxylated compounds. The steric bulk of the TBS group plays a crucial role in achieving chemoselectivity. highfine.com Primary alcohols are generally protected more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols towards silylation with TBSCl. commonorganicchemistry.com This difference in reactivity allows for the selective protection of a primary alcohol, like the one in 4-piperidineethanol, in the presence of more sterically encumbered secondary or tertiary alcohols. as-pub.comenpress-publisher.com The choice of silylating agent and reaction conditions can further fine-tune this selectivity. numberanalytics.com

Deprotection Methodologies for the TBS Ether

The removal of the TBS protecting group is a critical final step to unveil the free hydroxyl group. A variety of methods have been developed for this purpose, offering a range of selectivities and mildness. scispace.com

The most common method for cleaving TBS ethers is treatment with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). total-synthesis.comcommonorganicchemistry.com The high affinity of fluoride for silicon drives this reaction. organic-chemistry.org

Acidic conditions can also be employed for deprotection. A mixture of acetic acid, THF, and water can slowly and selectively remove a TBS group. wikipedia.org Catalytic amounts of strong acids like hydrochloric acid in methanol (B129727) are also effective, although this method may affect other acid-sensitive functional groups. commonorganicchemistry.comorganic-chemistry.org

Furthermore, specific reagents have been developed for the chemoselective deprotection of TBS ethers in the presence of other protecting groups. For instance, catalytic amounts of acetyl chloride in dry methanol can cleave TBS ethers without affecting other groups like esters or benzyl (B1604629) ethers. organic-chemistry.org Similarly, reagents like N-iodosuccinimide in methanol have been shown to selectively deprotect TBDMS ethers of alcohols in the presence of those of phenols. organic-chemistry.org A variety of other conditions using Lewis acids or other specialized reagents have also been reported to achieve selective deprotection. scispace.comresearchgate.netrsc.org

Common Deprotection Methods for TBS Ethers

| Reagent(s) | Solvent | Key Features |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | Most common method; highly effective. total-synthesis.comcommonorganicchemistry.com |

| Acetic Acid/THF/Water | N/A | Very mild and selective conditions. wikipedia.org |

| Hydrochloric Acid (catalytic) | Methanol | Effective but can affect other acid-labile groups. commonorganicchemistry.comorganic-chemistry.org |

| Acetyl Chloride (catalytic) | Methanol | Mild and chemoselective. organic-chemistry.org |

| N-Iodosuccinimide | Methanol | Allows for selective deprotection. organic-chemistry.org |

| Sodium tetrachloroaurate(III) dihydrate (catalytic) | Methanol | Mild and selective for aliphatic TBS ethers. scispace.com |

| Decaborane | THF/Methanol | Mild and selective deprotection. rsc.org |

Fluoride-Mediated Cleavage Mechanisms (e.g., TBAF)

The tert-butyldimethylsilyl (TBS) group is a widely employed protecting group for alcohols due to its stability under a broad range of reaction conditions and its selective removal. numberanalytics.com The most common method for the deprotection of TBS ethers is through fluoride-mediated cleavage. numberanalytics.comfiveable.me Reagents such as tetra-n-butylammonium fluoride (TBAF) are frequently used for this purpose. total-synthesis.comorganic-chemistry.org

The mechanism of cleavage involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. fiveable.mefiveable.me Silicon's ability to expand its coordination sphere to form a pentacoordinate intermediate is a key aspect of this process. organic-chemistry.org The high affinity of silicon for fluoride, resulting in the formation of a very strong Si-F bond, provides the thermodynamic driving force for the reaction. total-synthesis.comorganic-chemistry.org The bulky tetrabutylammonium cation in TBAF aids in solubilizing the fluoride ion in organic solvents and can provide steric shielding, which can prevent over-deprotection of sensitive substrates. fiveable.me

The general mechanism can be depicted as follows:

Nucleophilic attack of the fluoride ion (from TBAF) on the silicon atom of the TBS ether.

Formation of a transient pentacoordinate silicon intermediate.

Cleavage of the silicon-oxygen bond, releasing the alkoxide (the deprotected alcohol).

Protonation of the alkoxide during workup to yield the free alcohol.

The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature. organic-chemistry.org The choice of fluoride source and reaction conditions can be adjusted to suit the specific substrate and the presence of other functional groups. fiveable.me

| Substrate | Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| TBS-protected alcohol | TBAF (1.0 M in THF) | THF | Room temperature, 18 h | Diol (97% yield) | total-synthesis.com |

| TBS ether | TBAF (2-3 eq) | THF | 25°C | Alcohol | organic-chemistry.org |

Acid-Catalyzed Removal of TBS Groups and Functional Group Compatibility

While fluoride-mediated cleavage is prevalent, TBS ethers can also be deprotected under acidic conditions. total-synthesis.comorganic-chemistry.org This method involves the protonation of the oxygen atom of the silyl ether, followed by nucleophilic attack of a solvent molecule (like water or an alcohol) or a conjugate base on the silicon atom. total-synthesis.com This leads to the cleavage of the Si-O bond and regeneration of the alcohol.

Common acidic reagents for TBS deprotection include acetic acid in a mixture of THF and water, or p-toluenesulfonic acid (PPTS) in methanol. total-synthesis.comorganic-chemistry.org The use of milder acidic conditions, such as PPTS in a protic solvent, is often preferred for substrates sensitive to stronger acids. total-synthesis.com

The compatibility of TBS deprotection with various functional groups is a key consideration in multi-step syntheses. For example, a study demonstrated the selective deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers and other silyl ethers using a catalytic amount of sodium tetrachloroaurate(III) dihydrate in methanol. organic-chemistry.orgthieme-connect.com This highlights the potential for achieving high selectivity even within the same class of protecting groups under specific catalytic conditions.

| Reagent | Solvent | Conditions | Selectivity/Compatibility | Reference |

|---|---|---|---|---|

| Acetic acid / water (2:1) | - | 25°C | General deprotection | organic-chemistry.org |

| Pyridinium (B92312) p-toluene sulfonate (PPTS) | Methanol | - | Mildest system for TBS ether deprotection | total-synthesis.com |

| Sodium tetrachloroaurate(III) dihydrate (catalytic) | Methanol | Room temperature | Selective for aliphatic over aromatic TBS ethers; compatible with various sensitive functional groups. organic-chemistry.org | organic-chemistry.orgthieme-connect.com |

Nitrogen Protection Strategies for the Piperidine (B6355638) Ring

The secondary amine of the piperidine ring is a nucleophilic and basic center that often requires protection to prevent unwanted side reactions during synthesis. The choice of the nitrogen protecting group is critical and should be guided by its stability under the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

Application of N-Boc (tert-Butoxycarbonyl) Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. fiveable.mesmolecule.com Its popularity stems from its stability under a variety of conditions, including basic, nucleophilic, and reductive environments, and its facile removal under acidic conditions. fiveable.meorganic-chemistry.org

The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting 4-piperidineethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group effectively deactivates the nitrogen, preventing it from participating in undesired reactions such as N-alkylation or acylation.

The removal of the N-Boc group is generally accomplished by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. fiveable.me This cleavage proceeds via the formation of a stable tert-butyl cation. organic-chemistry.org

Chemical Reactivity and Derivatization of 4 Piperidineethanol Tbs

Transformations at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a primary site for functionalization, readily undergoing reactions to introduce a wide range of substituents.

The nucleophilic nitrogen atom of 4-Piperidineethanol (B32411) TBS can be readily alkylated or acylated to introduce diverse functional groups, a common strategy in the synthesis of piperidine-based target molecules.

N-Alkylation is typically achieved by reacting the piperidine with alkyl halides or through reductive amination. For instance, treatment with N-phenyl-2-chloroacetamide in the presence of a base like potassium carbonate leads to the corresponding N-substituted product. afasci.com This method is fundamental in building more complex molecular frameworks attached to the piperidine core.

N-Acylation involves the reaction of the piperidine nitrogen with acylating agents such as acyl chlorides or anhydrides. This reaction is often used to install amide functionalities, which can be key structural elements in biologically active molecules. For example, acylation can be performed using agents like acryloyl chloride in the presence of a base such as triethylamine (B128534) (TEA) to yield the corresponding N-acrylamide derivative. mdpi.com

Detailed examples of these transformations are presented below:

| Transformation | Reactant(s) | Reagents/Conditions | Product Type | Ref. |

| N-Alkylation | 4-Piperidineethanol TBS, N-phenyl-2-chloroacetamide | K₂CO₃, Acetonitrile, 90°C | N-alkylated piperidine | afasci.com |

| N-Acylation | This compound, Acryloyl chloride | TEA, CH₂Cl₂ | N-acylated piperidine | mdpi.com |

| N-Boc Protection | 2-Piperidine ethanol (B145695) | (Boc)₂O, NaHCO₃ | N-Boc protected piperidine | whiterose.ac.uk |

The strategic functionalization of the piperidine nitrogen is a critical first step in the construction of more complex polycyclic systems. Fused and bridged piperidine derivatives, which are common motifs in alkaloid natural products, can be synthesized using this compound as a starting scaffold.

One approach involves an initial N-alkylation followed by an intramolecular cyclization. For example, a diversity-oriented synthesis approach utilizes 2-piperidine ethanol (the precursor to the TBS-protected compound) to generate complex libraries of piperidine-based derivatives. mdpi.comresearchgate.net These strategies can lead to the formation of bicyclic systems like indolizidines and quinolizidines. whiterose.ac.ukmun.ca

Ring-closing metathesis (RCM) is another powerful tool. By attaching an appropriate diene-containing side chain to the piperidine nitrogen, subsequent RCM can forge a new ring fused to the piperidine core. unigoa.ac.in For instance, N-alkylation with a substrate bearing a terminal alkene, followed by further synthetic manipulations and an RCM reaction, can yield fused bicyclic lactams. unigoa.ac.in

A notable example involves a one-pot, sequential aziridine (B145994) ring-opening and SNAr (Nucleophilic Aromatic Substitution) strategy. Starting with racemic 2-piperidine-ethanol, this method has been used to synthesize a 6,11,6-fused tricyclic sultam as a single diastereomer, demonstrating a high degree of substrate and stereochemical control in forming complex fused systems. nih.govacs.org

Functionalization of the TBS-Protected Ethanol Side Chain

The TBS-protected ethanol side chain offers another site for chemical modification, either by manipulating the carbons of the ethyl chain or by deprotecting the alcohol to reveal a reactive hydroxyl group.

While direct stereoselective functionalization of the carbon chain adjacent to the TBS ether on this compound is not extensively documented in the provided literature, related principles can be inferred. Asymmetric synthesis often relies on chiral auxiliaries or catalysts to control the stereochemistry of reactions. For instance, in the synthesis of piperidine derivatives, chiral auxiliaries attached to the nitrogen have been used to direct the stereoselective alkylation at the α-carbon of a lactam. researchgate.net This suggests that a similar strategy, possibly involving a chiral group on the piperidine nitrogen, could be employed to direct stereoselective deprotonation and subsequent electrophilic trapping on the side chain of this compound.

The TBS protecting group is robust but can be selectively removed to unmask the primary hydroxyl group for further reactions. ru.nl

Oxidation after TBS Removal: The removal of the tert-butyldimethylsilyl (TBS) group is typically accomplished under acidic conditions or, more commonly, with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov Once deprotected, the resulting primary alcohol (4-piperidineethanol) can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidation protocols. For example, oxidation of the deprotected alcohol can be performed to yield an aldehyde, which can then be used in subsequent reactions like asymmetric allylation. mdpi.comresearchgate.net

Oxidative Cleavage: In more advanced synthetic sequences, the entire side chain can be modified. For instance, after N-protection and TBS protection of the hydroxyl group, the double bond of a homoallylic alcohol derivative can undergo oxidative cleavage using reagents like ozone (O₃) followed by a reductive workup (e.g., with PPh₃) to yield an aldehyde. mdpi.comresearchgate.net This aldehyde serves as a crucial intermediate for further elaboration of the side chain.

| Reaction Type | Substrate | Reagents/Conditions | Product | Ref. |

| TBS Deprotection | TBS-protected alcohol | TBAF, THF | Primary alcohol | nih.gov |

| Oxidative Cleavage | Alkene derivative | 1. O₃, PPh₃, CH₂Cl₂; 2. (–)-allyl-BIpc₂ | Homoallylic alcohol | mdpi.com |

| Alcohol Oxidation | Primary alcohol | Swern or Dess-Martin Oxidation | Aldehyde | researchgate.net |

Advanced Stereoselective Reactions Involving this compound as a Chiral Intermediate

Although this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral piperidine-based structures. By employing asymmetric reactions, this simple building block can be transformed into enantiomerically enriched and complex molecules.

A key strategy involves the oxidation of the side chain to an aldehyde, followed by a stereoselective addition reaction. The Brown asymmetric allylation, using chiral allylborane reagents like (–)-allyl-BIpc₂, is a well-established method to install a new stereocenter with high diastereoselectivity. mdpi.comresearchgate.net This approach was instrumental in a diversity-oriented synthesis that produced a library of piperidine derivatives and led to the total synthesis of the alkaloid (–)-anaferine. mdpi.comresearchgate.net

Furthermore, the piperidine ring itself can be the subject of stereoselective synthesis. For example, asymmetric hydrogenation of a pyridine (B92270) precursor using a chiral catalyst can yield an enantiomerically enriched piperidine. bham.ac.uk While not directly starting from this compound, this highlights a general strategy for accessing chiral piperidines. In another example, a key intermediate derived from 2-piperidine ethanol was used in a stereoselective synthesis of withaferin A-inspired Hedgehog pathway inhibitors, where Brown's chemistry was employed to control the stereochemical outcome. researchgate.net These examples underscore the utility of the 4-piperidineethanol scaffold in advanced, stereocontrolled synthetic campaigns.

Diastereoselective and Enantioselective Allylation Reactions (e.g., Brown Allylation)

The aldehyde functionality, readily derived from the primary alcohol of 4-piperidineethanol derivatives, is a versatile handle for carbon-carbon bond formation. Asymmetric allylation reactions, particularly the Brown allylation, have been effectively employed to introduce new stereocenters with a high degree of control. unimi.it This method utilizes chiral allylborane reagents, such as B-allyldiisopinocampheylborane (Ipc₂B-allyl), to convert aldehydes into homoallylic alcohols with high enantioselectivity. unimi.it The reaction generally proceeds through a chair-like Zimmerman-Traxler transition state, where the aldehyde's R-group occupies an equatorial position to minimize steric interactions, leading to predictable stereochemical outcomes. core.ac.uk

In the context of piperidine-based structures, a stereodivergent synthesis has been developed starting from a racemic aldehyde derived from 2-piperidine ethanol. unimi.it By employing both enantiomers of B-allyldiisopinocampheylborane, researchers have successfully accessed all four possible stereoisomers of the resulting homoallylic alcohol. unimi.it Specifically, the reaction of the racemic aldehyde with (–)-B-allyldiisopinocampheylborane yields a pair of diastereomeric alcohols, which can be separated by column chromatography. unimi.it A similar outcome is achieved using (+)-B-allyldiisopinocampheylborane, providing the other pair of diastereomers. unimi.it This approach highlights the power of Brown allylation in creating stereochemical diversity from a single racemic precursor.

This strategy has been applied in the total synthesis of natural products like the bis-piperidine alkaloid (–)-anaferine. mdpi.com The synthesis commenced with a previously prepared key homoallylic alcohol, which was itself synthesized via an asymmetric allylation of an aldehyde derived from 2-piperidine ethanol using (–)-allyl-BIpc₂. mdpi.com The reaction proceeded with high diastereoselectivity, enabling the construction of the complex natural product. mdpi.com

The general conditions for Brown allylation involve reacting the aldehyde with the chiral allylborane reagent at low temperatures, typically -78 °C, in a solvent like THF. core.ac.ukunimi.it The reaction is often quenched with hydrogen peroxide and a buffer to yield the desired homoallylic alcohol. mdpi.com The enantioselectivity of the Brown allylation is generally high, often in the range of 85-99% enantiomeric excess (ee). core.ac.uk

Table 1: Diastereoselective and Enantioselective Allylation of Piperidine-derived Aldehydes

| Starting Aldehyde | Allylating Reagent | Conditions | Product(s) | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|---|

| Racemic N-Boc-2-piperidinecarboxaldehyde | (–)-B-allyl diisopinocampheylborane | THF, -78 °C to r.t. | Diastereomeric homoallylic alcohols (9a and 9b) | ~1:1 | - | unimi.it |

| Racemic N-Boc-2-piperidinecarboxaldehyde | (+)-B-allyl diisopinocampheylborane | THF, -78 °C to r.t. | Diastereomeric homoallylic alcohols (9c and 9d) | ~1:1 | - | unimi.it |

| N-Boc-2-piperidinecarboxaldehyde (Aldehyde 7) | (–)-allyl-BIpc₂ | THF, -78 °C to r.t., then H₂O₂, NaH₂PO₄, MeOH | Homoallylic alcohol (8) and diastereomer (8b) | - | 92% | mdpi.com |

| Aldehyde derived from N-Boc-2-piperidine ethanol | (+)-diisopinocampheylallyl borane | - | Homoallylic alcohol ((+)-8b) | 9:1 | - | issnpschool.org |

Michael Additions and Other Carbon-Carbon Bond Formations

The piperidine nucleus present in this compound is a common structural motif in alkaloids and pharmaceuticals. mdpi.commun.ca The aza-Michael reaction, or the conjugate addition of an amine to an electron-deficient alkene, represents a powerful method for forming carbon-nitrogen bonds and constructing or functionalizing piperidine rings. ntu.edu.sg While this is not a direct C-C bond formation involving the this compound backbone itself, it is a key reaction type for the broader class of piperidine compounds. The intramolecular version of this reaction is particularly useful for synthesizing substituted piperidines and related heterocyclic systems. ntu.edu.sgbeilstein-journals.org

Direct carbon-carbon bond-forming reactions on derivatives of piperidine ethanol have also been explored. One such example involves a copper-mediated allylation. In a synthetic route starting from N-Boc-(S)-(−)-piperidine-2-ethanol, the alcohol was first protected as a TBS ether. acs.org This was followed by a copper-mediated addition using an allylic bromide, which proceeded in high yield and diastereoselectivity to form a new carbon-carbon bond. acs.org Subsequent oxidative cleavage of the newly introduced alkene afforded a methyl ketone, demonstrating a two-step sequence to achieve formal C-C bond formation and functional group interconversion. acs.org Such strategies are fundamental in the elaboration of simple building blocks into more complex molecular architectures. organic-chemistry.orgnih.gov

Table 2: Michael Additions and Other C-C Bond Formations on Piperidine Derivatives

| Reaction Type | Substrate | Reagent(s) | Key Intermediate/Product | Yield | Notes | Reference |

|---|---|---|---|---|---|---|

| Intramolecular aza-Michael Addition | Enone carbamates | Chiral cinchona-based diamine, TFA | 2-Substituted piperidines | 75-95% | Forms a piperidine ring with high enantioselectivity (up to 99% ee). | beilstein-journals.org |

| Double aza-Michael Addition | Dienone | Benzylamine | Diastereomeric piperidinones | - | Reaction used to construct the piperidine moiety of (-)-lentiginosine. Diastereoselectivity (up to 5.2:1) is sensitive to acid catalysis. | ntu.edu.sg |

| Copper-mediated C-C Coupling | N-Boc-(S)-(−)-piperidine-2-ethanol TBS ether | Allylic bromide (40), Copper catalyst | Alkene intermediate | 92% (for 2 steps) | Forms a new C-C bond with high diastereoselectivity (>19:1). | acs.org |

| Oxidative Cleavage | Alkene from Cu-mediated coupling | K₂OsO₄, NaIO₄ | Methyl ketone (41) | 95% (over 3 steps) | Cleaves the alkene to form a ketone, completing the C-C bond formation sequence. | acs.org |

Applications of 4 Piperidineethanol Tbs As a Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products

The construction of complex natural products is a primary driver of innovation in synthetic methodology. 4-Piperidineethanol (B32411) TBS provides a reliable starting point for the stereocontrolled synthesis of intricate molecular targets, particularly those containing the piperidine (B6355638) structural motif.

The piperidine ring is a core structural feature of numerous bioactive alkaloids. rsc.orgnih.gov 4-Piperidineethanol and its protected derivatives are instrumental in building these natural products. A notable example is the stereoselective total synthesis of (–)-anaferine, a bis-piperidine alkaloid found in the extracts of Withania somnifera. rsc.orgd-nb.info In a synthetic approach developed by the Passarella research group, the synthesis commences with the protection of the commercially available 2-piperidine ethanol (B145695) (an isomer of 4-piperidineethanol) with tert-butyldimethylsilyl chloride (TBSCl). researchgate.net This initial step yields the crucial TBS-protected intermediate, which then undergoes a series of transformations, including ozonolysis and asymmetric Brown allylation, to construct the complex carbon skeleton of the natural product. researchgate.net The synthesis of (–)-anaferine was achieved in 13 steps, showcasing the utility of the TBS-protected piperidine ethanol as a chiral building block. rsc.orgd-nb.info

The Lycopodium alkaloids, such as lycopodine (B1235814), represent another major class of piperidine-containing natural products known for their intricate, polycyclic frameworks and significant biological activities. google.comgoogle.comgoogle.com While numerous synthetic routes to lycopodine have been developed, often employing sophisticated cyclization strategies like aza-Prins cyclizations or intramolecular Michael additions, the use of functionalized piperidine building blocks remains a key strategic consideration in the field. google.comresearchgate.net The ability to start with a pre-formed and selectively protected piperidine ring like 4-Piperidineethanol TBS offers a convergent and efficient approach to these challenging targets.

The structure of this compound is strategically suited for the assembly of complex ring systems. The piperidine ring can act as a scaffold upon which other rings are built, while the protected hydroxyl side chain provides a point for extension or cyclization. The synthesis of (–)-anaferine, which involves coupling two piperidine units, is a clear demonstration of its utility in forming complex heterocyclic structures. researchgate.netsigmaaldrich.com

Furthermore, the general strategy of using protected piperidine derivatives is fundamental in building diverse polycyclic and heterocyclic frameworks. encyclopedia.pub The TBS ether is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents, allowing for extensive modification of other parts of the molecule before the alcohol is unmasked for subsequent reactions, such as lactonization or etherification to close a new ring.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which can then be screened for biological activity. This compound is an ideal starting material for DOS due to its inherent functionality, which allows for divergent synthetic pathways.

The piperidine scaffold is a highly sought-after motif in medicinal chemistry. d-nb.infopsu.edu Starting from a common precursor like this compound, chemists can generate a library of diversified piperidine-based structures. The Passarella group's work, which led to the synthesis of (–)-anaferine, was part of a broader DOS program aimed at creating a collection of piperidine derivatives from 2-piperidine ethanol. rsc.orgnih.govd-nb.info By varying the reaction partners and synthetic sequences after the initial TBS protection, a wide array of structurally distinct molecules can be accessed. rsc.org Similarly, a protocol for the DOS of 2,4,6-trisubstituted piperidines has been developed that relies on the chemoselective removal of a TBS protecting group in a key step. psu.edu This modular approach enables the creation of all possible stereoisomers of the target piperidine scaffold, greatly expanding the diversity of the resulting library. psu.edu

The ultimate goal of generating DOS libraries is to explore chemical space for the discovery of new lead compounds in drug development and chemical biology. The estimated size of the "drug-like" chemical space is vast (estimated at ~10^60 compounds), and efficient methods are needed to navigate it. By using building blocks like this compound, which contains a biologically relevant piperidine core, the resulting libraries are biased towards regions of chemical space that are more likely to yield bioactive molecules. d-nb.info The screening of these piperidine-based libraries can identify novel scaffolds and potent inhibitors for challenging therapeutic targets, accelerating the drug discovery process.

Intermediate in the Synthesis of Organic Catalysts and Ligands

Chiral ligands and organocatalysts are essential tools for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry. The chiral nature of resolved 2- and 4-piperidineethanol makes them attractive starting materials for the synthesis of new catalysts and ligands.

While specific literature detailing the use of this compound for this purpose is not abundant, the synthesis of related structures strongly supports its potential. For instance, chiral diamine ligands, which are highly effective in asymmetric synthesis, have been prepared from enantiopure 2-piperidine ethanol. In a representative multi-step synthesis of a sparteine-like diamine ligand, (S)-2-piperidine ethanol is the starting material. The synthesis involves modification of the hydroxyl group and transformations on the piperidine nitrogen. In such a sequence, protection of the hydroxyl group as a TBS ether is a standard and logical strategy to prevent its interference with reagents like mesyl chloride or during subsequent substitution reactions. The resulting chiral diamine was evaluated as a ligand in the enantioselective lithiation-substitution of N-Boc pyrrolidine, demonstrating the successful transfer of chirality from the initial piperidine ethanol building block to the final application. This illustrates a clear pathway where the robust protection offered by the TBS group would facilitate the construction of complex chiral ligands and organocatalysts from a piperidine ethanol core.

Contributions to Analog Synthesis in Medicinal Chemistry Research

Synthesis of Functionalized Piperidine Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The use of this compound is particularly advantageous for these studies because it provides a stable scaffold where the primary variable can be the substituent attached to the piperidine nitrogen.

The synthetic strategy typically involves the N-functionalization of the this compound core, followed by the deprotection of the TBS group to reveal the primary alcohol, which can be further modified if desired. This systematic approach allows chemists to generate a library of related compounds where the only difference is the nature of the group attached to the nitrogen. nih.gov By testing these analogs, researchers can deduce which functionalities enhance potency, selectivity, or other desirable pharmacological properties. nih.govsemanticscholar.org

For instance, a research program might start with the 4-Piperidineethanol core and introduce a variety of substituents (R) to the nitrogen atom. The resulting library of compounds is then screened against a biological target to determine how changes in the 'R' group affect activity.

Table 1: Representative N-Functionalization Reactions on a Piperidine Core for SAR Studies This table illustrates common synthetic transformations used to create diverse analogs from a piperidine core, a strategy directly enabled by intermediates like this compound.

| Reaction Type | Reagent/Catalyst | R-Group Introduced | Purpose in SAR |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Alkyl, Benzyl (B1604629) | Probes steric and electronic requirements of the binding pocket. |

| Acylation | Acyl Chloride, Amine Base | Acyl, Benzoyl | Introduces hydrogen bond acceptors and explores aromatic interactions. |

| Sulfonylation | Sulfonyl Chloride, Amine Base | Sulfonyl | Modifies polarity and introduces different geometric constraints. |

| Suzuki Coupling | Aryl Boronic Acid, Pd Catalyst | Aryl, Heteroaryl | Explores extended aromatic interactions and introduces diverse ring systems. nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst | Aryl, Heteroaryl | Forms a direct C-N bond to an aromatic system, altering electronic distribution. |

The findings from these studies are crucial for optimizing lead compounds. For example, in the development of anti-tuberculosis agents, a library of piperidinol-based compounds was synthesized to establish a clear SAR. nih.gov Although starting from a different piperidinol, the principle remains identical: systematic modification of the scaffold led to the identification of analogs with improved activity. nih.gov Similarly, diversity-oriented synthesis approaches starting from piperidine-ethanol derivatives have been used to generate libraries of complex natural-product-like molecules, demonstrating the versatility of this scaffold in exploring chemical space. semanticscholar.orgresearchgate.net

Rational Design and Synthesis of Scaffolds for Target Validation Research

Target validation is the process of confirming that a specific biological molecule (e.g., an enzyme or receptor) is directly involved in a disease process and is a viable point for therapeutic intervention. Chemically, this often involves the use of highly selective and potent small molecule probes to modulate the target's function in cellular or in vivo models.

This compound is an excellent building block for the rational design of such molecular probes and scaffolds. Its structure allows for the creation of molecules with specific three-dimensional arrangements of functional groups designed to interact with a target's binding site. The protected alcohol side chain provides a point for future modification or for influencing solubility and pharmacokinetic properties, while the piperidine nitrogen serves as a key anchor point for attaching various pharmacophoric elements.

A notable example is the synthesis of complex piperidine and octahydropyrano[3,4-c] pyridine (B92270) scaffolds for the creation of drug-like molecular libraries. researchgate.net In a project for the European Lead Factory, a chiral piperidine derivative featuring a TBS-protected ethyl group, (3R,4S)-tert-Butyl-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-hydroxypiperidine-1-carboxylate, was synthesized. researchgate.net This intermediate was then used to create a library of spirocyclic piperidines. This process highlights how a protected piperidine ethanol-type core can be elaborated into complex, rigid scaffolds. These scaffolds are not just random collections of molecules; they are designed to have drug-like properties and to present functional groups in diverse spatial orientations, making them ideal for screening against new or difficult-to-drug biological targets to validate their role in disease. researchgate.net

Table 2: Scaffold Elaboration from a Protected Piperidine Intermediate This table conceptualizes the synthetic utility of a protected piperidine building block in creating more complex scaffolds for target validation, based on strategies reported in the literature. researchgate.net

| Initial Building Block | Key Transformation | Resulting Scaffold | Application in Target Validation |

| This compound | N-Arylation followed by intramolecular cyclization | Fused Piperidine-Heterocycle | Provides rigid structures to probe specific sub-pockets of a target protein. |

| This compound | Spirocyclization reaction at the piperidine nitrogen and C4 position | Spiro-Piperidine | Presents substituents in a unique 3D arrangement, useful for disrupting protein-protein interactions. researchgate.net |

| This compound | Attachment of a reactive moiety (e.g., alkyne) | "Click-Chemistry" Ready Scaffold | Allows for the easy attachment of fluorescent tags, biotin (B1667282) (for pulldown assays), or other probes to identify target engagement. |

By designing and synthesizing libraries based on scaffolds derived from intermediates like this compound, researchers can systematically probe the function of novel biological targets. The resulting data on which molecules bind to the target and elicit a biological response provides strong evidence for validating that target for a full-scale drug discovery program. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-Piperidineethanol (B32411) TBS in solution. High-field NMR provides the resolution required to precisely assign the signals corresponding to each proton and carbon atom in the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the molecular structure. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

For an unambiguous assignment, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 4-Piperidineethanol TBS, COSY would reveal correlations between the protons within the piperidine (B6355638) ring (H-2 with H-3, H-3 with H-4, etc.) and along the ethyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different parts of the molecule, such as linking the ethyl side chain to the C-4 position of the piperidine ring and confirming the attachment of the TBS group to the oxygen atom.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation. For the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial protons.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound, based on the analysis of its constituent chemical moieties.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-2, H-6 (axial) | ~2.60 | dt | 2H | Protons on carbons adjacent to the nitrogen. |

| H-2, H-6 (equatorial) | ~3.05 | d | 2H | Protons on carbons adjacent to the nitrogen. |

| H-3, H-5 (axial) | ~1.25 | qd | 2H | Piperidine ring protons. |

| H-3, H-5 (equatorial) | ~1.75 | d | 2H | Piperidine ring protons. |

| H-4 | ~1.50 | m | 1H | Methine proton at the point of substitution. |

| H-7 | ~1.55 | q | 2H | Methylene protons adjacent to the piperidine ring. |

| H-8 | ~3.70 | t | 2H | Methylene protons adjacent to the silyl (B83357) ether. |

| Si-C(CH₃)₃ | ~0.90 | s | 9H | tert-Butyl protons of the TBS group. |

| Si-(CH₃)₂ | ~0.05 | s | 6H | Dimethylsilyl protons of the TBS group. |

| N-H | Variable | br s | 1H | Piperidine amine proton, shift is concentration-dependent. |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Label | Predicted δ (ppm) | Notes |

| C-2, C-6 | ~46.5 | Carbons adjacent to the nitrogen. |

| C-3, C-5 | ~32.5 | Piperidine ring carbons. |

| C-4 | ~39.0 | Methine carbon at the point of substitution. |

| C-7 | ~38.0 | Methylene carbon adjacent to the piperidine ring. |

| C-8 | ~61.0 | Methylene carbon adjacent to the silyl ether. |

| Si-C (CH₃)₃ | ~18.5 | Quaternary carbon of the tert-butyl group. |

| Si-C(C H₃)₃ | ~26.0 | Methyl carbons of the tert-butyl group. |

| Si-(C H₃)₂ | ~-5.0 | Dimethylsilyl carbons. |

Expected 2D NMR Correlations

Interactive Table: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Proton (¹H) | Correlated Atom (¹H or ¹³C) | Significance |

| COSY | H-2/H-6 | H-3/H-5 | Confirms piperidine ring connectivity. |

| COSY | H-4 | H-3/H-5, H-7 | Links C4 proton to adjacent ring and side-chain protons. |

| COSY | H-7 | H-8 | Confirms ethyl bridge connectivity. |

| HSQC | ~2.60 / ~3.05 | ~46.5 | Assigns C-2/C-6. |

| HSQC | ~3.70 | ~61.0 | Assigns C-8. |

| HSQC | ~0.90 | ~26.0 | Assigns tert-butyl methyl carbons. |

| HMBC | H-8 (~3.70) | C-7 (~38.0) | Confirms C7-C8 bond. |

| HMBC | H-7 (~1.55) | C-4 (~39.0), C-3/C-5 (~32.5) | Confirms attachment of the ethyl group to C-4 of the piperidine ring. |

| HMBC | Si-(CH₃)₂ (~0.05) | C-8 (~61.0) | Confirms the location of the TBS group on the terminal oxygen. |

The parent structure of this compound is achiral and therefore does not possess enantiomers or diastereomers. Consequently, the determination of enantiomeric or diastereomeric ratios is not applicable to this specific compound. However, should the piperidine ring or side chain be substituted in a manner that introduces one or more chiral centers, NMR spectroscopy would become a critical tool for stereochemical analysis. Chiral resolving agents or chiral solvating agents could be used to induce chemical shift differences between enantiomers, allowing for their quantification. For diastereomers, which have inherently different physical properties, distinct signals for each diastereomer would typically be observable in standard ¹H and ¹³C NMR spectra, enabling the determination of their relative ratios through signal integration.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive-ion mode, this compound is expected to readily form a protonated molecular ion [M+H]⁺ due to the basic nature of the piperidine nitrogen. This allows for the straightforward determination of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of the elemental formula of the molecule. For this compound, HRMS would be used to confirm its elemental composition as C₁₃H₃₀NOSi by comparing the experimentally measured exact mass of the [M+H]⁺ ion to its calculated theoretical value.

Expected Mass Spectrometry Data

Interactive Table: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Analysis Type | Notes |

| [M+H]⁺ | C₁₃H₃₀NOSi⁺ | 244.2091 | HRMS (ESI-TOF) | Protonated molecular ion. |

| [M-C₄H₉]⁺ | C₉H₂₀NOSi⁺ | 186.1314 | MS/MS | Loss of the tert-butyl group (57 Da), a characteristic fragment for TBS ethers. nih.gov |

| [C₇H₁₄Osi]⁺ | C₇H₁₄OSi⁺ | 143.0992 | MS/MS | Fragment resulting from cleavage of the piperidine ring. |

| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0808 | MS/MS | Fragment corresponding to the piperidine ring after cleavage. |

Advanced Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): The silyl ether functional group makes this compound sufficiently volatile and thermally stable for GC analysis. springernature.comnih.gov A typical method would employ a non-polar capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase) coupled with a mass spectrometer detector. The retention time of the compound serves as an indicator of purity, while the mass spectrum provides identity confirmation. This method is highly effective for detecting and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another valuable tool for purity assessment. nih.govresearchgate.net

Column: A C18 or C8 stationary phase would be appropriate.

Mobile Phase: A mixture of an aqueous buffer (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine) and an organic solvent such as acetonitrile or methanol (B129727) would be used in an isocratic or gradient elution mode.

Detection: As this compound lacks a strong UV-Vis chromophore, detection can be achieved using universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or by interfacing the HPLC system with a mass spectrometer (LC-MS). researchgate.net LC-MS provides the dual benefit of separation based on retention time and mass-based identification and quantification.

An article on the requested chemical compound, "this compound," with the specified focus on advanced spectroscopic and analytical methodologies cannot be generated at this time.

Extensive searches for scholarly articles, patents, and data in chemical databases have yielded no specific research findings or experimental data for "this compound" (also known as 1-(tert-Butyldimethylsilyl)-4-piperidineethanol or tert-butyl(dimethyl)((2-(piperidin-4-yl)ethoxy))silane) corresponding to the requested analytical techniques.

Specifically, no information was found regarding the application of the following methods for the structural elucidation and purity assessment of this particular compound:

Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination.

Preparative Chromatography for its isolation and purification.

Specific Rotation measurements for optical purity.

Circular Dichroism (CD) Spectroscopy for absolute stereochemistry assignment.

X-ray Crystallography for solid-state structural analysis.

Without access to published research applying these specific methodologies to "this compound," it is not possible to provide the detailed, data-driven content and interactive tables required by the prompt while adhering to the strict constraint of focusing solely on this compound. General descriptions of these analytical techniques would not meet the specific requirements of the request.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Piperidineethanol TBS, and how can purity be optimized?

- Methodology : Synthesis typically involves tert-butyldimethylsilyl (TBS) protection of the hydroxyl group in 4-Piperidineethanol. Reagents like TBS-Cl in the presence of imidazole or DMAP in anhydrous DMF can be used under inert conditions. Purity optimization requires column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) and validation via GC or titration .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1). Post-synthesis, ensure inert storage to prevent desilylation .

Q. How should this compound be handled and stored to maintain stability?

- Protocols : Store in airtight containers under nitrogen at –20°C to prevent moisture ingress. Use desiccants and avoid prolonged exposure to light. Handling requires PPE (nitrile gloves, lab coat) and fume hoods to minimize inhalation risks .

- Degradation Signs : Discoloration (yellowing) or precipitation indicates decomposition. Verify integrity via melting point (50°C) or GC retention time .

Q. What analytical methods are validated for assessing this compound purity?

- Primary Methods : Gas chromatography (GC) with flame ionization detection and titration are standard. GC conditions: capillary column (e.g., DB-5), 228°C boiling point reference .

- Cross-Validation : Confirm results with NMR (¹H/¹³C) or FT-IR spectroscopy. Compare spectral data to NIST reference libraries .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in purity data between GC and titration?

- Root Cause Analysis : GC may miss non-volatile impurities, while titration could overestimate purity due to side reactions. Perform orthogonal analyses (e.g., HPLC-MS) and calibrate methods against certified reference materials .

- Case Study : A 2023 study showed 96.0% purity via GC vs. 98.5% via titration; discrepancies were traced to residual solvents detected via headspace GC-MS .

Q. What experimental strategies are recommended for studying the hydrolytic stability of this compound?

- Accelerated Aging : Expose samples to controlled humidity (e.g., 75% RH at 40°C) and monitor desilylation via ¹H NMR (disappearance of TBS-O peak at δ 0.8–1.1 ppm). Use TGA to assess thermal stability .

- Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life under varying conditions .

Q. How can researchers investigate the compound’s role in chiral synthesis or drug discovery?

- Application Example : Use this compound as a chiral intermediate in asymmetric catalysis. For instance, coupling with fluorophenyl groups (as in related piperidine derivatives) enables access to bioactive molecules .

- Biological Screening : Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) using derivatives. Compare IC₅₀ values to structure-activity relationships (SAR) .

Q. What computational tools are suitable for modeling the reactivity of this compound?

- Molecular Dynamics (MD) : Simulate silyl group stability in solvents (e.g., toluene, DMF) using software like Gaussian or GROMACS. Validate with experimental IR spectra (e.g., O-H stretch at ~3200 cm⁻¹ post-hydrolysis) .

- Docking Studies : Predict interactions with enzymatic active sites using AutoDock Vina, focusing on the TBS group’s steric effects .

Methodological Notes for Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。